molecular formula C11H10N8O5 B5050009 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone] CAS No. 5784-38-3

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone]

Cat. No. B5050009
CAS RN: 5784-38-3
M. Wt: 334.25 g/mol
InChI Key: GCMRKQBDUOGTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone] is a useful research compound. Its molecular formula is C11H10N8O5 and its molecular weight is 334.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone] is 334.07741545 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone] including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N8O5/c1-18-5-3(8(22)19(2)11(18)24)12-9(13-5)17-16-4-6(20)14-10(23)15-7(4)21/h1-2H3,(H,12,13)(H3,14,15,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMRKQBDUOGTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N=NC3=C(NC(=O)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417094
Record name CBMicro_032956
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

CAS RN

5784-38-3
Record name CBMicro_032956
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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